![molecular formula C13H25NO4 B1230659 L-Hexanoylcarnitine CAS No. 22671-29-0](/img/structure/B1230659.png)
L-Hexanoylcarnitine
概要
説明
L-Hexanoylcarnitine is an acylcarnitine and is found to be associated with celiac disease . It belongs to the class of straight-chain acylcarnitines, which are important biomarkers in the diagnosis of carnitine deficiency .
Synthesis Analysis
L-Hexanoylcarnitine is a medium-chain acylcarnitine. It has been used in the synthesis of acylcarnitine benzyl esters .
Molecular Structure Analysis
The molecular formula of L-Hexanoylcarnitine is C13H25NO4 . The average mass is 259.342 Da and the monoisotopic mass is 259.178345 Da .
Chemical Reactions Analysis
L-Hexanoylcarnitine is an acylcarnitine and is found to be associated with celiac disease . It is involved in metabolic enzyme/protease endogenous metabolite .
Physical And Chemical Properties Analysis
L-Hexanoylcarnitine has a molecular weight of 259.34 and a formula of C13H25NO4 . It appears as a solid . It has 5 H bond acceptors and 1 H bond donor .
科学的研究の応用
Weight Loss Studies
L-Hexanoylcarnitine has been identified in studies related to weight loss. In a study where overweight subjects consumed a low calorie diet, it was observed that there was a significant increase in the acylcarnitine levels, including hexanoylcarnitine . This increase was coupled with a decrease in visceral fat area and an increase in free fatty acids . This suggests that L-Hexanoylcarnitine could play a role in metabolic regulation during weight loss .
Diabetes Research
Research has explored different chain lengths of acylcarnitines, including L-Hexanoylcarnitine, as biomarkers for the early diagnosis of diabetic cardiomyopathy (DCM) . In a study involving type 2 diabetes mellitus patients and DCM patients, it was found that certain acylcarnitines were positively correlated with the risk of DCM . This indicates that L-Hexanoylcarnitine could potentially be used as a biomarker in diabetes research .
Cardiovascular Disease
L-Hexanoylcarnitine is also being studied in relation to cardiovascular disease (CVD). In a study, factor analysis was used to obtain odds ratios of the factors extracted from the 25 acylcarnitine metabolites and their 95% confidence intervals for CVD . This suggests that L-Hexanoylcarnitine could be involved in the metabolic processes related to CVD .
Lipid Metabolism
L-Hexanoylcarnitine is an intermediate product of fatty acid oxidation and is reported to be closely associated with lipid metabolism . In a study, it was found that supplementation of myristoylcarnitine (C14), a type of acylcarnitine, led to increased lipid deposition in cardiomyocytes . This suggests that L-Hexanoylcarnitine could play a role in lipid metabolism and the development of conditions such as myocardial lipotoxicity .
Cellular Studies
In cellular studies, L-Hexanoylcarnitine has been used to explore the effects of acylcarnitines on cardiomyocytes . In a study, it was found that C14 supplementation led to cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis . This suggests that L-Hexanoylcarnitine could be used in cellular studies to understand the effects of acylcarnitines on cells .
Metabolomics
L-Hexanoylcarnitine is also used in metabolomics, a field that involves the study of chemical processes involving metabolites . In a study, metabolomics techniques were used to analyze the response to a dietary intervention, and it was found that there was a significant increase in the acylcarnitine levels, including hexanoylcarnitine . This suggests that L-Hexanoylcarnitine could be used in metabolomics to understand the effects of diet on metabolic regulation .
作用機序
Safety and Hazards
特性
IUPAC Name |
(3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRQWTYSNDTEA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315275 | |
Record name | Hexanoyl-L-carnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Hexanoylcarnitine | |
CAS RN |
22671-29-0 | |
Record name | Hexanoyl-L-carnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22671-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoyl-L-carnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions L-Hexanoylcarnitine as a biomarker for hyperlipidemia. What is the significance of its presence in higher levels in hyperlipidemic patients?
A1: While the study [] primarily focuses on the effects of Tinospora cordifolia juice, the detection of elevated L-Hexanoylcarnitine in hyperlipidemic patients offers a glimpse into potential metabolic disturbances. Acylcarnitines, including L-Hexanoylcarnitine, play a crucial role in fatty acid oxidation. Their increased presence in urine could suggest an imbalance in lipid metabolism, possibly due to inefficient breakdown of fatty acids within the mitochondria []. This impaired metabolic process could contribute to the elevated lipid levels observed in hyperlipidemia. Further research is needed to confirm this link and explore the specific mechanisms involved.
Q2: The study observed a decrease in urinary L-Hexanoylcarnitine levels after treatment with Tinospora cordifolia juice. Does this suggest a potential therapeutic benefit of targeting L-Hexanoylcarnitine levels in managing hyperlipidemia?
A2: The observed decrease in L-Hexanoylcarnitine levels following Tinospora cordifolia juice administration is interesting [], but it's crucial to avoid premature conclusions. The reduction in L-Hexanoylcarnitine might be a consequence of the juice's overall lipid-lowering effects, mediated through PPAR-α activation, rather than a direct effect on L-Hexanoylcarnitine metabolism itself. More targeted research is necessary to determine whether directly influencing L-Hexanoylcarnitine levels could offer therapeutic benefits in managing hyperlipidemia.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。